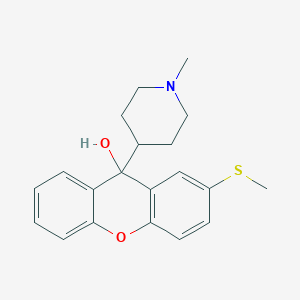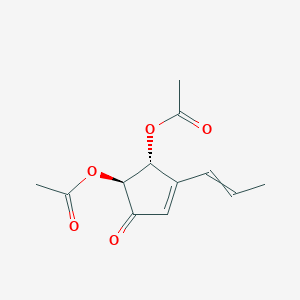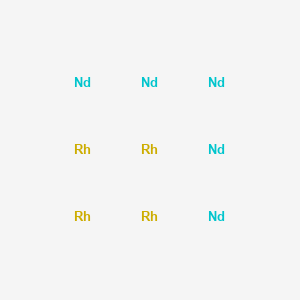![molecular formula C13H13BrN2O2 B14612337 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 57042-61-2](/img/structure/B14612337.png)
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a nitrophenylmethyl group, along with a bromide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The pyridinium ring can be reduced to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Reduction: The major product is 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine.
Substitution: The major products depend on the nucleophile used, such as 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium azide or 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium cyanide.
Aplicaciones Científicas De Investigación
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyridinium ring.
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide: Similar structure but with a different substituent on the pyridinium ring.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57042-61-2 |
|---|---|
Fórmula molecular |
C13H13BrN2O2 |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
4-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
CGNJLQULNQZJRB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Solubilidad |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


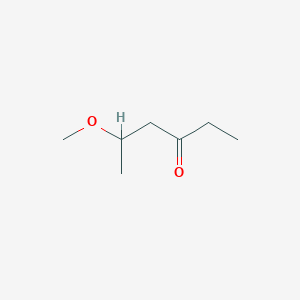


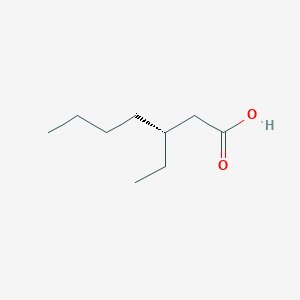
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


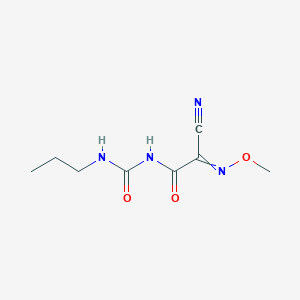
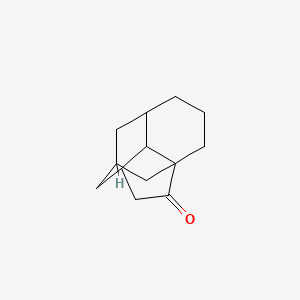
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
